molecular formula C18H28FN3O8S B1679185 Pefloxacin mesylate dihydrate CAS No. 149676-40-4

Pefloxacin mesylate dihydrate

Cat. No.: B1679185
CAS No.: 149676-40-4
M. Wt: 465.5 g/mol
InChI Key: LEULAXMUNMRLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against most gram-negative and gram-positive bacteria. This compound is commonly used to treat infections in the gastrointestinal system and the genitourinary tract, including gonococcal urethritis .

Mechanism of Action

Target of Action

Pefloxacin mesylate dihydrate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . By inhibiting these enzymes, pefloxacin prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, preventing the bacteria from multiplying .

Pharmacokinetics

Pefloxacin is well absorbed from the gastrointestinal tract . It has a half-life ranging from 6.2 to 12.4 hours . The drug is metabolized in the liver and excreted mostly through the kidneys, but also through the biliary system . These ADME properties impact the bioavailability of the drug, making it effective against a variety of bacterial infections .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to the prevention of DNA replication and transcription . This results in the inability of the bacteria to multiply, thereby stopping the progression of the bacterial infection .

Biochemical Analysis

Biochemical Properties

Pefloxacin mesylate dihydrate inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is thought to be the primary quinolone target for gram-negative bacteria . Topoisomerase IV is thought to be the primary target in gram-positive organisms .

Cellular Effects

The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby impeding bacterial growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of bacterial enzymes DNA gyrase and topoisomerase IV . The inhibition of these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing . Therefore, DNA replication and transcription are inhibited .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound was found to be 8.44 ± 0.48 hours after intravenous administration and 13.18 ± 0.82 hours after oral administration . This indicates that the effects of this compound can last for several hours in a laboratory setting .

Dosage Effects in Animal Models

In healthy broiler chickens, an oral dose of 10 mg this compound/kg body weight, every 24 hours, was found to be effective in the treatment of most systemic infections . This suggests that the effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolised extensively to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . This indicates that this compound is involved in metabolic pathways that involve these enzymes .

Transport and Distribution

This compound is rapidly absorbed with an absorption half-life and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 hours, respectively . This suggests that this compound is transported and distributed within cells and tissues quickly .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it can be inferred that it likely localizes to regions of the cell where DNA gyrase and topoisomerase IV are active, such as the nucleoid region in prokaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pefloxacin mesylate dihydrate is synthesized through a multi-step chemical processThe final step involves the formation of the mesylate salt and the incorporation of dihydrate molecules .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Pefloxacin mesylate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives and modified fluoroquinolones .

Scientific Research Applications

Pefloxacin mesylate dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Gemifloxacin
  • Lomefloxacin

Comparison: Pefloxacin mesylate dihydrate is unique among fluoroquinolones due to its specific chemical structure, which includes a piperazinyl moiety and a mesylate salt form. This structure provides it with distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Compared to other fluoroquinolones, this compound has a longer half-life and better tissue penetration .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149676-40-4
Record name Pefloxacin mesylate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFLOXACIN MESYLATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin mesylate dihydrate
Reactant of Route 2
Reactant of Route 2
Pefloxacin mesylate dihydrate
Reactant of Route 3
Reactant of Route 3
Pefloxacin mesylate dihydrate
Reactant of Route 4
Reactant of Route 4
Pefloxacin mesylate dihydrate
Reactant of Route 5
Reactant of Route 5
Pefloxacin mesylate dihydrate
Reactant of Route 6
Pefloxacin mesylate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.